molecular formula C9H10ClNOS B14636167 4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride CAS No. 55023-33-1

4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride

Cat. No.: B14636167
CAS No.: 55023-33-1
M. Wt: 215.70 g/mol
InChI Key: XLRKCMVANQJFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride is a heterocyclic compound that combines the structural features of both thiophene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction is carried out in a high boiling point solvent like pyridine . The resulting product undergoes further cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic derivatives, such as pyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one and isoxazolo[4,3-b]thieno[5,4-b]pyridin-3-one .

Scientific Research Applications

4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethylthieno[2,3-b]pyridin-3-amine
  • 4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylate

Uniqueness

4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride is unique due to its specific structural features and reactivity. The presence of both thiophene and pyridine rings imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

CAS No.

55023-33-1

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

4,6-dimethylthieno[2,3-b]pyridin-3-one;hydrochloride

InChI

InChI=1S/C9H9NOS.ClH/c1-5-3-6(2)10-9-8(5)7(11)4-12-9;/h3H,4H2,1-2H3;1H

InChI Key

XLRKCMVANQJFER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)CS2)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.